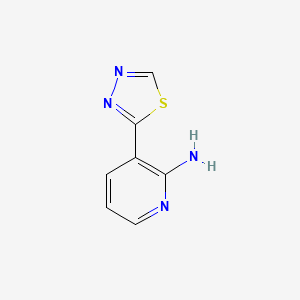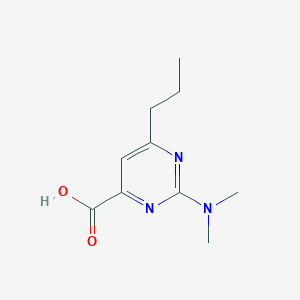![molecular formula C19H19ClN2O3S B13939351 3-[(4-Tert-butylbenzoyl)carbamothioylamino]-4-chlorobenzoic acid CAS No. 530132-43-5](/img/structure/B13939351.png)
3-[(4-Tert-butylbenzoyl)carbamothioylamino]-4-chlorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Tert-butylbenzoyl)carbamothioylamino]-4-chlorobenzoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a tert-butylbenzoyl group, a carbamothioylamino group, and a chlorobenzoic acid moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Tert-butylbenzoyl)carbamothioylamino]-4-chlorobenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-tert-Butylbenzoyl chloride: This is achieved by reacting 4-tert-butylbenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Introduction of the Carbamothioylamino Group: The 4-tert-butylbenzoyl chloride is then reacted with thiourea to form the carbamothioylamino intermediate.
Coupling with 4-Chlorobenzoic Acid: Finally, the intermediate is coupled with 4-chlorobenzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-Tert-butylbenzoyl)carbamothioylamino]-4-chlorobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoic acid moiety, using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaOCH₃ in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acids or esters.
Applications De Recherche Scientifique
3-[(4-Tert-butylbenzoyl)carbamothioylamino]-4-chlorobenzoic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-[(4-Tert-butylbenzoyl)carbamothioylamino]-4-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the carbamothioylamino group can form hydrogen bonds with active site residues, while the chlorobenzoic acid moiety can participate in hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-[(4-Tert-butylbenzoyl)carbamothioylamino]-4-chlorobenzoic acid is unique due to its combination of functional groups, which imparts specific reactivity and biological activity. Compared to similar compounds, it offers a distinct profile of chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
530132-43-5 |
|---|---|
Formule moléculaire |
C19H19ClN2O3S |
Poids moléculaire |
390.9 g/mol |
Nom IUPAC |
3-[(4-tert-butylbenzoyl)carbamothioylamino]-4-chlorobenzoic acid |
InChI |
InChI=1S/C19H19ClN2O3S/c1-19(2,3)13-7-4-11(5-8-13)16(23)22-18(26)21-15-10-12(17(24)25)6-9-14(15)20/h4-10H,1-3H3,(H,24,25)(H2,21,22,23,26) |
Clé InChI |
WMGOOLZVIPMBKB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![n-[2-(3-Methoxyphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939282.png)
![3-Ethyl[1,1'-biphenyl]-2-ol](/img/structure/B13939286.png)

![3,6-Dimethyl-N~1~,N~4~-bis[3-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine-1,4-dicarboxamide](/img/structure/B13939313.png)








